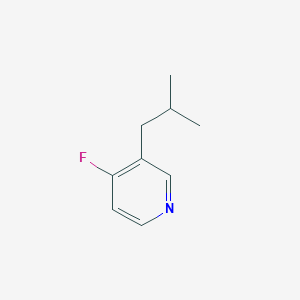

4-Fluoro-3-isobutylpyridine

Description

4-Fluoro-3-isobutylpyridine is a pyridine derivative characterized by a fluorine atom at the 4-position and an isobutyl group (-CH₂CH(CH₂CH₃)) at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.2 g/mol.

Pyridine derivatives are widely used in drug discovery, catalysis, and material science due to their tunable electronic and steric properties. The unique substitution pattern of this compound positions it as a candidate for targeted applications, particularly where fluorine’s bioisosteric effects and alkyl chain flexibility are advantageous.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

4-fluoro-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

RCQWDEIAVLESIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CN=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of advanced fluorinating agents and catalysts can improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-isobutylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled tracer in imaging studies.

Medicine: Explored for its potential in drug development due to its unique pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Fluoro-3-isobutylpyridine with key analogs from the provided evidence:

Key Observations:

- Lipophilicity : The isobutyl group in this compound increases lipophilicity compared to 3-Trifluoromethylpyridine (logP ~2.5 vs. ~1.8), enhancing membrane permeability in biological systems .

- Electronic Effects : The trifluoromethyl group in 3-Trifluoromethylpyridine is strongly electron-withdrawing, directing electrophilic substitution to the pyridine’s 2- and 4-positions. In contrast, the isobutyl group in this compound is electron-donating, altering reactivity patterns .

- Polarity : 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine exhibits high polarity due to carboxylic acid and hydroxyl groups, enabling solubility in polar solvents (e.g., water at pH >5) . This contrasts sharply with the hydrophobic nature of this compound.

Research Findings and Trends

- Metabolic Stability: Fluorine in this compound reduces oxidative metabolism in liver microsome studies, a trait shared with 3-Trifluoromethylpyridine but absent in non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.